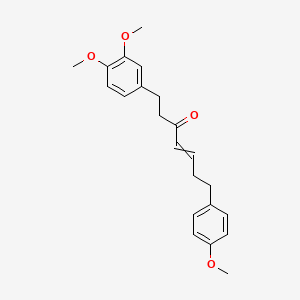![molecular formula C24H27N3O3S B12594301 N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide is a complex organic compound that has garnered attention in various fields of scientific research This compound belongs to the class of sulfonamide compounds and is known for its unique chemical structure, which includes a benzoxazole ring, a sulfanyl group, and a glycinamide moiety
Métodos De Preparación
The synthesis of N2-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is typically synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound under appropriate conditions.
Acetylation: The acetyl group is then introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Glycinamide Moiety: The glycinamide moiety is synthesized by reacting the intermediate compound with glycine or a glycine derivative.
Final Coupling: The final compound is obtained by coupling the benzyl and cyclohexyl groups to the glycinamide moiety using suitable reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of amide or ester bonds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.
Aplicaciones Científicas De Investigación
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N2-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide involves its interaction with specific molecular targets and pathways. The compound is believed to act as a GABA-A receptor agonist, resulting in the inhibition of neurotransmitter release. It also inhibits the reuptake of serotonin and norepinephrine, contributing to its potential antidepressant and anxiolytic properties. Additionally, it may interact with other molecular targets, such as enzymes or receptors, leading to various biochemical and physiological effects.
Comparación Con Compuestos Similares
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide can be compared with other similar compounds, such as:
N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N-cyclohexylpropanamide: This compound has a similar benzoxazole and sulfanyl structure but differs in the glycinamide moiety.
N-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]phenylalanine: This compound contains a phenylalanine moiety instead of the glycinamide moiety.
ETHYL 2-[[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate: This compound has a thiazole ring and a carboxylate group, making it structurally different from the glycinamide compound.
Propiedades
Fórmula molecular |
C24H27N3O3S |
|---|---|
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-benzylamino]-N-cyclohexylacetamide |
InChI |
InChI=1S/C24H27N3O3S/c28-22(25-19-11-5-2-6-12-19)16-27(15-18-9-3-1-4-10-18)23(29)17-31-24-26-20-13-7-8-14-21(20)30-24/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,25,28) |
Clave InChI |
OGFTUZWOOBQSAY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)CN(CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)






![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)

